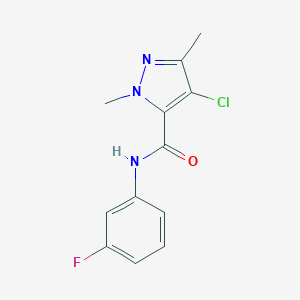METHANONE](/img/structure/B213895.png)
[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL](MORPHOLINO)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL](MORPHOLINO)METHANONE is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with an isopropoxyphenyl group and a morpholin-4-ylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL](MORPHOLINO)METHANONE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Isopropoxyphenyl Group: This step involves the Friedel-Crafts alkylation reaction, where the quinoline core reacts with isopropyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Morpholin-4-ylcarbonyl Group: This can be done through a nucleophilic substitution reaction where the quinoline derivative reacts with morpholine and a suitable carbonylating agent like phosgene or triphosgene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL](MORPHOLINO)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aluminum chloride as a catalyst in Friedel-Crafts reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the quinoline compound.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL](MORPHOLINO)METHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL](MORPHOLINO)METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline: Lacks the isopropoxy and morpholinyl groups, making it less versatile in terms of functionalization.
4-Morpholinylquinoline: Similar in structure but lacks the isopropoxyphenyl group, which may affect its biological activity.
2-(3-Methoxyphenyl)-4-(morpholin-4-ylcarbonyl)quinoline: Similar but with a methoxy group instead of an isopropoxy group, which can influence its chemical reactivity and biological properties.
Uniqueness
[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL](MORPHOLINO)METHANONE is unique due to the presence of both the isopropoxyphenyl and morpholinyl groups, which provide a combination of steric and electronic effects that can enhance its reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C23H24N2O3 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
morpholin-4-yl-[2-(3-propan-2-yloxyphenyl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C23H24N2O3/c1-16(2)28-18-7-5-6-17(14-18)22-15-20(19-8-3-4-9-21(19)24-22)23(26)25-10-12-27-13-11-25/h3-9,14-16H,10-13H2,1-2H3 |
InChI Key |
DWQNILWWNWCREU-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCOCC4 |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


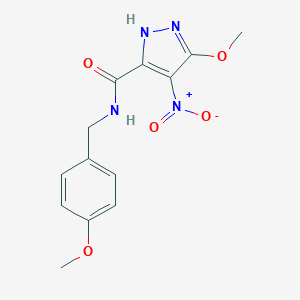
![methyl 3-({[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate](/img/structure/B213813.png)
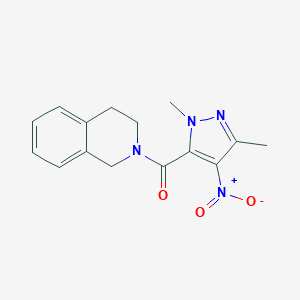
![5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(2,3-DIMETHYLPHENYL)-2-FURAMIDE](/img/structure/B213815.png)
![2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B213817.png)
![4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B213820.png)
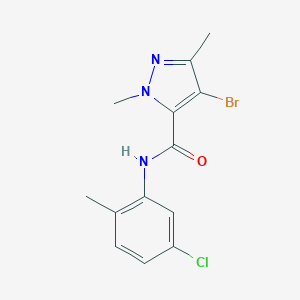
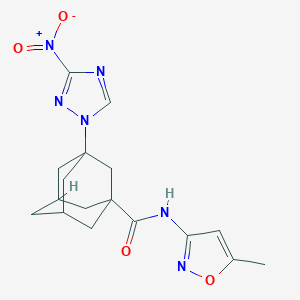
![1-ethyl-3-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-4-carboxamide](/img/structure/B213824.png)
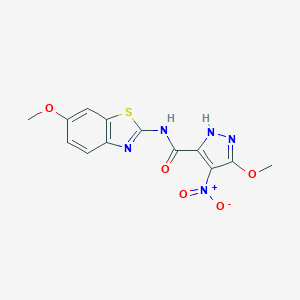
![N~2~-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-2-FURAMIDE](/img/structure/B213828.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B213830.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)-2-furamide](/img/structure/B213832.png)
